TQS
CAS No.:
Cat. No.: VC0004844
Molecular Formula: C22H20N2O2S
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H20N2O2S |
---|---|
Molecular Weight | 376.5 g/mol |
IUPAC Name | 4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide |
Standard InChI | InChI=1S/C22H20N2O2S/c23-27(25,26)15-11-12-21-20(13-15)17-8-4-10-19(17)22(24-21)18-9-3-6-14-5-1-2-7-16(14)18/h1-9,11-13,17,19,22,24H,10H2,(H2,23,25,26) |
Standard InChI Key | SIZWDJIHABLBSP-UHFFFAOYSA-N |
SMILES | C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES | C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=CC5=CC=CC=C54 |
Introduction
Chemical Identity and Structural Properties
TQS belongs to the class of cyclopentaquinoline sulfonamides, characterized by a bicyclic core structure fused with a sulfonamide group. Its molecular formula is C₁₈H₁₇BrN₂O₂S, with a molecular weight of 405.3 g/mol . The compound’s IUPAC name reflects its substitution pattern: a bromophenyl group at position 4 of the cyclopentaquinoline scaffold and a sulfonamide moiety at position 8 .
Stereochemical Considerations
The cyclopentaquinoline core introduces stereochemical complexity, with the 3a and 9b positions contributing to its three-dimensional conformation. Computational models (e.g., PubChem’s 3D conformer) suggest that the bromophenyl group occupies a pseudoaxial orientation, potentially influencing receptor binding .
Spectroscopic and Physicochemical Data
-
SMILES Notation:
C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br
. -
Solubility: Limited aqueous solubility due to the hydrophobic cyclopentaquinoline core; typically dissolved in DMSO for experimental use .
Pharmacological Role in Nicotinic Acetylcholine Receptor Modulation
TQS is recognized as a positive allosteric modulator (PAM) of the α7 subtype of nAChRs, a ligand-gated ion channel implicated in cognitive function and neuropsychiatric disorders . Unlike orthosteric agonists that bind directly to the acetylcholine site, TQS enhances receptor activity by stabilizing open-channel conformations and reducing desensitization .
Allosteric Modulation Mechanisms
Studies on recombinant α7 nAChRs expressed in Xenopus laevis oocytes demonstrate that TQS:
-
Potentiates agonist-evoked currents (e.g., acetylcholine or compound B) by up to 5-fold .
-
Slows receptor desensitization, enabling prolonged ion flux even after agonist removal .
-
Exhibits subtype selectivity, showing negligible activity on α3β4, α4β2, or muscle-type (α1β1δε) nAChRs .
Table 1: Pharmacodynamic Properties of TQS on nAChR Subtypes
Receptor Subtype | Effect of TQS (10 µM) | Potentiation Fold (vs. ACh) | Desensitization Rate Reduction |
---|---|---|---|
α7 | Potentiation | 5.2 ± 1.8 | >90% |
α3β4 | Inhibition | 0.3 ± 0.1 | N/A |
α4β2 | Inhibition | 0.5 ± 0.2 | N/A |
α1β1δε | Inhibition | 0.4 ± 0.1 | N/A |
Data derived from electrophysiological assays in recombinant systems .
Contrast with Analog 4BP-TQS: Allosteric Agonism vs. Modulation
The structural analog 4BP-TQS (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide) differs from TQS by a single substituent but exhibits distinct pharmacological behavior. While TQS lacks intrinsic agonist activity, 4BP-TQS acts as a full allosteric agonist at α7 nAChRs .
Key Differences in Mode of Action
-
TQS: Requires co-application with orthosteric agonists to enhance responses .
-
4BP-TQS: Directly activates α7 nAChRs with an EC₅₀ of 5.5 µM, inducing minimal desensitization .
-
Antagonist Interactions: Both compounds are inhibited by methyllycaconitine (MLA), but 4BP-TQS’s effects are non-competitively blocked, suggesting separate binding sites from orthosteric ligands .
Table 2: Functional Comparison of TQS and 4BP-TQS
Parameter | TQS | 4BP-TQS |
---|---|---|
Agonist Activity | None | EC₅₀ = 5.5 ± 1.8 µM |
Potentiation of ACh | 5.2-fold at 10 µM | N/A |
MLA IC₅₀ | Not applicable | 0.76 ± 0.09 nM |
Desensitization Kinetics | Slowed by >90% | Minimal (<10% over 60 s) |
Therapeutic Implications and Research Applications
The unique properties of TQS make it a valuable tool for probing α7 nAChR physiology and developing treatments for conditions like schizophrenia, Alzheimer’s disease, and inflammatory disorders.
Cognitive Enhancement
In rat hippocampal neurons, TQS potentiates α7-mediated calcium influx, which correlates with improved synaptic plasticity . This effect is absent in 4BP-TQS, which directly activates receptors without requiring endogenous acetylcholine .
Anti-Inflammatory Pathways
α7 nAChRs on macrophages regulate cholinergic anti-inflammatory responses. TQS’s ability to amplify acetylcholine signaling could enhance this pathway, offering a route to treat sepsis or rheumatoid arthritis .
Synthetic and Analytical Considerations
Synthesis Routes
TQS is synthesized via cyclocondensation of bromophenyl-substituted precursors with sulfonamide intermediates. Key steps include:
-
Friedel-Crafts acylation to form the cyclopentaquinoline core.
-
Sulfonamide coupling at position 8 using chlorosulfonic acid .
Analytical Characterization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume